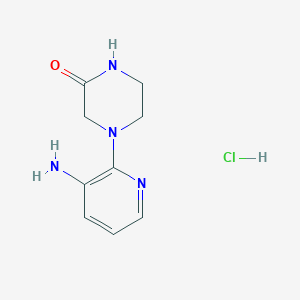

4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride demonstrates a complex bicyclic system incorporating both heterocyclic nitrogen-containing rings. The compound possesses the molecular formula C9H13ClN4O, with a molecular weight reflecting the presence of the hydrochloride salt form. The structural framework consists of a piperazin-2-one core, which represents a six-membered lactam featuring two nitrogen atoms at positions 1 and 4, with a carbonyl group positioned at carbon 2.

Crystallographic studies of related piperazine compounds provide insights into the typical conformational preferences of this structural class. The piperazine ring in similar structures consistently adopts a chair conformation, with puckering parameters indicating significant deviation from planarity. In the case of 4-phenylpiperazin-1-ium derivatives, crystallographic analysis reveals that the aromatic ring remains essentially planar while the protonated piperazine ring maintains its chair conformation with specific puckering parameters.

The aminopyridine substituent at position 4 introduces additional structural complexity through its aromatic character and amino functionality. The pyridine ring contributes to the overall molecular rigidity while the amino group provides sites for hydrogen bonding interactions. The SMILES notation C1CN(CC(=O)N1)C2=C(C=CC=N2)N accurately represents the connectivity pattern, illustrating the direct attachment of the piperazinone nitrogen to the pyridine carbon adjacent to the amino group.

The three-dimensional molecular geometry demonstrates specific bond angles and distances characteristic of this heterocyclic system. Studies on related aminopyridine-containing compounds indicate that bond lengths involving nitrogen atoms in piperazine rings typically range from 1.33 Å to 1.36 Å, indicating strong covalent bonding characteristics. The presence of the hydrochloride salt form influences the overall charge distribution and affects the intermolecular packing arrangements in the crystalline state.

Comparative Analysis of Tautomeric Forms

The structural analysis of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride must consider potential tautomeric equilibria that may exist in solution or solid state. The compound contains multiple sites capable of tautomerization, including the lactam carbonyl group and the amino substituent on the pyridine ring. Research on related piperazin-2-one derivatives demonstrates that these compounds can exist in different tautomeric forms depending on environmental conditions.

The piperazin-2-one moiety can potentially undergo keto-enol tautomerization, although the lactam form typically predominates due to the stabilization provided by the cyclic structure. The presence of the amino group on the pyridine ring introduces additional complexity, as this substituent can participate in various hydrogen bonding arrangements that may stabilize specific tautomeric forms. Studies on 2-[3,5-dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid reveal that the 3,5-dioxopiperazine ring adopts an envelope conformation, which may influence tautomeric preferences.

Computational studies on piperazine derivatives suggest that conformational flexibility plays a crucial role in determining the relative stability of different tautomeric forms. The hydroxyl-oxo tautomerism observed in related pyrimidine compounds demonstrates how tautomeric equilibria can significantly affect the chemical reactivity and biological activity of heterocyclic systems. In the case of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride, the protonation state associated with the hydrochloride salt formation may preferentially stabilize specific tautomeric configurations.

The influence of intermolecular interactions on tautomeric equilibria becomes particularly significant in the crystalline state. Hydrogen bonding networks can selectively stabilize certain tautomeric forms, leading to preferential crystallization of specific structures. The amino group on the pyridine ring serves as both a hydrogen bond donor and acceptor, creating multiple opportunities for stabilizing interactions that may influence tautomeric preferences.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding characteristics of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride arise from multiple functional groups capable of participating in both donor and acceptor interactions. The amino group attached to the pyridine ring serves as a primary hydrogen bond donor, while the lactam carbonyl oxygen and pyridine nitrogen atoms function as hydrogen bond acceptors. The hydrochloride salt formation introduces additional complexity through the presence of chloride anions that can participate in ionic and hydrogen bonding interactions.

Crystallographic studies of related piperazinium salts reveal characteristic hydrogen bonding patterns that likely apply to this compound. In 4-phenylpiperazin-1-ium derivatives, molecules are linked through hydrogen bonds to form extended networks in the crystal structure. The protonated nitrogen atom in the piperazine ring can form strong ionic interactions with the chloride counterion, while the amino group on the pyridine ring can engage in additional hydrogen bonding with neighboring molecules or solvent molecules.

The lactam carbonyl group represents a particularly important hydrogen bond acceptor site, capable of forming strong interactions with N-H donors. Studies on 2-[3,5-dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid demonstrate that intermolecular O-H⋯N hydrogen bonds can produce linear chains in crystal structures, with molecules linked along specific crystallographic axes. Similar patterns may be expected for 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride, where the amino group could form comparable hydrogen bonding networks.

π-π stacking interactions may also contribute to the overall intermolecular organization, particularly involving the pyridine ring system. Research on related compounds shows that parallel pyridine rings can engage in π-π stacking with centroid-centroid distances typically around 3.8 Å. These interactions, combined with hydrogen bonding networks, create complex three-dimensional arrangements that influence the physical properties and stability of the crystalline material.

The hydration state of the crystalline material significantly affects hydrogen bonding networks. Water molecules can serve as both hydrogen bond donors and acceptors, potentially bridging between different molecular units and creating extended hydrogen bonding networks. Studies on piperazine hexahydrate demonstrate how water molecules can form puckered layers with almost tetragonal symmetry, joined into three-dimensional frameworks through hydrogen bonds to nitrogen atoms.

Conformational Flexibility via Rotatable Bond Analysis

The conformational flexibility of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride is determined by the number and nature of rotatable bonds within the molecular structure. The primary source of conformational flexibility arises from the C-N bond connecting the piperazin-2-one ring to the aminopyridine substituent. This bond allows for rotation that can significantly alter the relative orientation of the two ring systems and influence the overall molecular geometry.

Computational analysis suggests that the compound contains multiple rotatable bonds that contribute to its conformational landscape. The attachment point between the piperazine nitrogen and the pyridine carbon represents a key rotational axis that can adopt various conformations depending on steric and electronic factors. The flexibility around this bond is particularly important for understanding the compound's ability to adopt different binding conformations in biological systems.

Research on piperazine derivatives emphasizes the critical importance of conformational flexibility for biological activity. Studies combining molecular docking, molecular dynamics simulations, and conformational analysis demonstrate that the conformational adaptability of piperazine-containing molecules upon complex formation can be more important than traditionally assumed. The ability to adopt multiple conformations allows these compounds to optimize their interactions with different molecular targets.

The chair conformation of the piperazin-2-one ring provides a relatively rigid framework, but the substituents can still exhibit significant rotational freedom. The amino group on the pyridine ring can rotate around the C-N bond, allowing for different orientations that may optimize hydrogen bonding interactions. This rotational freedom becomes particularly relevant in understanding how the compound might interact with biological macromolecules or organize in crystalline structures.

Environmental factors such as temperature, solvent effects, and intermolecular interactions can significantly influence the preferred conformations. Molecular dynamics simulations on related compounds show that certain conformations may be more stable in specific environments, and that conformational preferences can change dramatically upon binding to target molecules. The hydrochloride salt form may also influence conformational preferences through electrostatic interactions and modified solvation patterns.

The conformational analysis reveals that 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride possesses sufficient flexibility to adopt multiple energetically accessible conformations while maintaining key structural features necessary for its chemical and biological properties. This balance between rigidity and flexibility represents a crucial aspect of its molecular design and potential applications in medicinal chemistry.

Properties

IUPAC Name |

4-(3-aminopyridin-2-yl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.ClH/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13;/h1-3H,4-6,10H2,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGCJDZADJOPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-57-6 | |

| Record name | 4-(3-aminopyridin-2-yl)piperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Approaches

Cascade Double Nucleophilic Substitution

One of the most efficient methods for synthesizing piperazin-2-one derivatives involves a cascade double nucleophilic substitution reaction. This approach allows for the formation of two bonds in a single step, simplifying the synthetic process while providing structural diversity.

The general reaction scheme involves:

- A chloro allenylamide as the starting material

- A primary amine

- An aryl iodide

- Metal catalysts (Pd/Ag)

This one-pot process enables the formation of three bonds and introduces two points of diversity, making it particularly suitable for combinatorial synthesis.

Reaction Conditions:

- Catalyst: Pd(PPh3)4 (0.1 equiv)

- Co-catalyst: AgNO3 (0.5 equiv)

- Base: Cs2CO3 (3 equiv)

- Solvent: Acetonitrile

- Temperature: 85-90°C

- Reaction time: 16 hours

For the specific synthesis of 4-(3-aminopyridin-2-yl)piperazin-2-one derivatives, the reaction would utilize 3-aminopyridin-2-yl iodide as the aryl iodide component.

Modified Petkovic Method

Building on the work of Petkovic et al., a modified approach can be employed specifically for the synthesis of 4-(3-aminopyridin-2-yl)piperazin-2-one. This method involves:

- Reaction of 1-benzyl-3-chloroallenylamide with a primary amine

- Subsequent coupling with 3-aminopyridin-2-yl iodide

- Final conversion to the hydrochloride salt

The key advantage of this method is the high yield (typically 62-77%) and the ability to introduce various substituents at multiple positions.

Optimization of Reaction Parameters

The synthesis of piperazin-2-one derivatives can be optimized by adjusting various reaction parameters. Based on experimental data, the following conditions have been found to be optimal:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Pd source | Pd(PPh3)4 | 74 |

| Ag salt | AgNO3 (0.5 equiv) | 74 |

| Amine equivalents | 3-5 | 77 |

| Base | Cs2CO3 | 77 |

| Solvent | Acetonitrile | 77 |

| Alternative catalyst | Pd(dba)2/PPh3 | 72 |

The reaction yield is significantly affected by the choice of silver salt, with AgNO3 providing the best results compared to Ag2CO3, AgOAc, or AgOTf. The use of DMF as solvent or Et3N as base has been shown to have detrimental effects on the reaction yield.

Mechanistic Considerations

The formation of 4-(3-aminopyridin-2-yl)piperazin-2-one involves a complex mechanism that can be broken down into several key steps:

- Initial nucleophilic attack of the primary amine on the chloro allenylamide

- Silver-assisted displacement of the chloride

- Palladium-catalyzed coupling with the aryl iodide (3-aminopyridin-2-yl iodide)

- Cyclization to form the piperazin-2-one ring

- Conversion to the hydrochloride salt

The reaction is controlled by the relative rates of these processes, with the silver salt playing a crucial role in facilitating the nucleophilic displacement of the chloride.

Salt Formation

The final step in the preparation of 4-(3-aminopyridin-2-yl)piperazin-2-one hydrochloride involves salt formation:

- The free base of 4-(3-aminopyridin-2-yl)piperazin-2-one is dissolved in an appropriate solvent (typically ethanol or diethyl ether)

- A solution of HCl (typically in diethyl ether or dioxane) is added dropwise

- The resulting precipitate is collected by filtration

- The hydrochloride salt is purified by recrystallization

This salt formation step is crucial for enhancing the stability and solubility properties of the final compound.

Analytical Characterization

The successful synthesis of 4-(3-aminopyridin-2-yl)piperazin-2-one hydrochloride can be confirmed through various analytical techniques:

Spectroscopic Data

- 1H NMR : Characteristic signals for the pyridine ring protons (δ 7.0-8.5 ppm), piperazinone ring protons (δ 3.0-4.5 ppm), and the amino group protons

- 13C NMR : Signals for the carbonyl carbon (δ ~170 ppm), pyridine ring carbons, and piperazinone ring carbons

- IR : Characteristic bands for N-H stretching (~3300-3500 cm-1), C=O stretching (~1650-1700 cm-1), and aromatic C=C and C=N stretching

Structural Identification

The structure of 4-(3-aminopyridin-2-yl)piperazin-2-one hydrochloride can be represented by several notations:

- InChI : InChI=1S/C9H12N4O.ClH/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13;/h1-3H,4-6,10H2,(H,11,14);1H

- SMILES : C1CN(CC(=O)N1)C2=C(C=CC=N2)N.Cl

- Standard InChIKey : RBGCJDZADJOPJR-UHFFFAOYSA-N

Advantages and Limitations

Advantages

- The cascade double nucleophilic substitution approach offers a one-pot synthesis with high efficiency

- The method allows for the introduction of structural diversity at multiple positions

- The reaction conditions are relatively mild and compatible with various functional groups

- The process is well-suited for combinatorial synthesis and medicinal chemistry applications

Limitations

- The reaction requires handling of air-sensitive palladium catalysts

- The process may be sensitive to steric hindrance in the amine or aryl iodide components

- Purification of the final product may require careful chromatographic separation

- Scale-up of the reaction may present challenges due to the use of precious metal catalysts

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂N₄O

- SMILES : C1CN(CC(=O)N1)C2=C(C=CC=N2)N

- InChIKey : CJXOFPWQCZWCNV-UHFFFAOYSA-N

The compound features a piperazine ring, which is known for enhancing the pharmacokinetic properties of drugs due to its basicity and hydrophilicity. The presence of the pyridine moiety contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride, exhibit promising anticancer properties. Specifically, they have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK4 and CDK6 has been shown to halt the proliferation of cancer cells, making these compounds valuable in cancer therapy .

Neuropharmacology

The compound has also been evaluated for its neuropharmacological effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . The structural similarity to known psychoactive compounds suggests that it could act on serotonin or dopamine receptors.

Antimicrobial Properties

Studies have explored the antimicrobial activity of piperazine derivatives, including 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride. These compounds have shown effectiveness against various bacterial strains and fungi, providing a basis for developing new antimicrobial agents .

Case Study 1: CDK Inhibition

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of piperazine derivatives as selective CDK inhibitors. Among these, 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride demonstrated significant potency against CDK4/6 with favorable pharmacokinetic profiles, leading to further investigations in preclinical models .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of piperazine derivatives highlighted their potential in mitigating oxidative stress in neuronal cells. The study found that 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride could enhance cell survival rates under stress conditions, indicating its potential application in neurodegenerative diseases .

Comparative Analysis of Piperazine Derivatives

Mechanism of Action

The mechanism of action of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperazinone Derivatives

a) 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride (CAS 697305-48-9)

- Similarity score : 0.79 .

- Key differences: Replaces the aminopyridine group with a 4-fluorophenyl ring.

- Implications : Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets in targets.

b) 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS 183500-94-9)

c) 1-(4-Bromophenyl)piperazin-2-one Hydrochloride (CAS 1187931-21-0)

Heterocyclic and Functionalized Analogs

a) 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride (CAS 1624260-62-3)

- Key differences : Azetidine replaces pyridine, introducing a strained four-membered ring .

- Implications : Increased ring strain may enhance reactivity or alter conformational flexibility.

b) 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride

- Molecular weight : 408.32 Da .

- Key differences : Triazolo-pyridine scaffold with a propyl-piperazine chain.

- Implications : Extended alkyl chain and triazole group may improve CNS penetration or modulate serotonin receptor activity .

c) Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) Acetate

Comparative Data Table

Key Research Findings and Implications

- Structural-activity relationships: Halogen substitutions (F, Cl, Br) on phenyl rings improve target affinity but may reduce solubility. The aminopyridine group in the parent compound offers unique hydrogen-bonding interactions absent in analogs .

- Synthetic accessibility : Analogs like 1-(4-Bromophenyl)piperazin-2-one·HCl are synthesized with high purity (95%), indicating scalable routes .

Biological Activity

4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and an amino-pyridine moiety, which are common structural elements in various bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride is with a molecular weight of 192.22 g/mol. The compound's structure includes:

- A piperazine ring , which is known for its role in drug design.

- An amino group at the 3-position of the pyridine, enhancing its interaction with biological targets.

- A hydrochloride salt form , which improves solubility and stability in biological environments.

The biological activity of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an inhibitor or activator , modulating specific biological pathways. The exact mechanism remains under investigation but is believed to involve:

- Binding to receptors associated with neurotransmission, potentially influencing neuropharmacological effects.

- Interacting with enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as infections caused by protozoan parasites .

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological activities. It has been studied for potential effects on neurotransmitter systems, suggesting applications in treating conditions like anxiety and depression. The presence of the piperazine structure is linked to various central nervous system (CNS) activities, similar to known compounds such as minaprine, an anticonvulsant.

Antimicrobial Activity

Preliminary studies have shown that 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride may possess antimicrobial properties. It has been evaluated for its effectiveness against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth suggests potential use in developing new antibiotics .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that derivatives of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride inhibited cytochrome P450 enzymes involved in drug metabolism, indicating potential interactions that could affect pharmacokinetics .

- Antiparasitic Activity : Another research effort focused on the compound's effects against Trypanosoma cruzi, the causative agent of Chagas disease. The study highlighted its role as a CYP51 inhibitor, disrupting sterol biosynthesis in the parasite and showcasing its therapeutic potential against parasitic infections .

- Neuropharmacological Applications : In neuropharmacology, compounds similar to 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride have been shown to modulate serotonin receptors, suggesting a pathway for treating mood disorders.

Comparative Analysis

To better understand the unique properties of 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride compared to related compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride | Piperazine ring with amino-pyridine substitution | Potential neuropharmacological and antimicrobial activity |

| 1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride | Different amino-pyridine substitution | May exhibit different receptor interactions |

| 4-(pyridin-2-yl)piperazin-2-one | Lacks amino substitution on the pyridine ring | Distinct pharmacological profiles |

Q & A

Q. What are the recommended synthetic routes for 4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride?

Synthesis typically involves coupling pyridine derivatives with piperazine intermediates under controlled conditions. For example, analogous compounds like 3-(Pyridin-2-yl)piperazin-2-one are synthesized via nucleophilic substitution or condensation reactions in solvents such as dichloromethane, with purification steps including filtration and recrystallization . Reaction yields and conditions (e.g., temperature, stoichiometry) should be optimized using thin-layer chromatography (TLC) or HPLC for real-time monitoring .

Q. How should researchers handle and store this compound safely?

Follow SDS guidelines:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in a tightly sealed container under dry, ventilated conditions at room temperature. Avoid exposure to moisture, static discharge, or open flames .

- Spills : Contain with inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. What analytical methods are suitable for characterizing this compound?

- Structural confirmation : Use -NMR and -NMR to verify aromatic protons (pyridine/piperazine) and amine/ketone functionalities. Mass spectrometry (HRMS) confirms molecular weight .

- Purity assessment : HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) resolves impurities. Titration or Karl Fischer analysis quantifies residual solvents or moisture .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies should include:

- Thermal stability : Perform thermogravimetric analysis (TGA) or accelerated aging at 40–60°C to assess decomposition.

- pH stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Piperazine derivatives are prone to hydrolysis in acidic/basic conditions, requiring neutral storage .

Advanced Research Questions

Q. How can impurities in this compound be profiled and controlled during synthesis?

- Impurity identification : Use LC-MS/MS to detect byproducts (e.g., unreacted intermediates, dimerization products). Reference standards like those for pyridinyl-piperazine analogs (e.g., MM0421.02) aid in structural elucidation .

- Process optimization : Adjust reaction time, temperature, or solvent polarity to minimize side reactions. For example, replacing polar aprotic solvents with THF may reduce dimerization .

Q. What computational methods predict the compound’s reactivity and pharmacological targets?

- Reactivity modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. SMILES/InChI data (e.g., JTEDVNFIPPZBEN-UHFFFAOYSA-N) enable molecular docking studies .

- Target profiling : Use cheminformatics tools (e.g., PubChem BioAssay) to screen against kinase or GPCR libraries. Structural analogs with piperazine cores often target serotonin or dopamine receptors .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

Q. What are the degradation pathways under oxidative stress?

- Forced degradation : Expose to UV light, HO, or radical initiators (e.g., AIBN). LC-MS identifies oxidation products (e.g., N-oxide derivatives) or ring-opened fragments .

- Mechanistic insights : Electron paramagnetic resonance (EPR) detects free radical intermediates during photodegradation .

Q. How can its solubility be optimized for in vivo studies without altering bioactivity?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations.

- Prodrug design : Modify the amine group with acetyl or sulfonate pro-moieties, then assess hydrolysis kinetics in plasma .

Methodological Considerations

- Experimental design : Align with theoretical frameworks (e.g., QSAR for structure-activity relationships) to ensure hypothesis-driven research .

- Data contradiction analysis : Replicate experiments under standardized conditions. For example, inconsistent solubility results may arise from crystallinity differences—characterize via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.